Oxindole I Exhibits 3.2-Fold Greater Potency Against VEGFR Flk-1 Compared to the Closest Structural Analog SU5416 (Semaxanib)
Oxindole I demonstrates superior potency against the VEGF receptor tyrosine kinase Flk-1 (VEGFR2) with an IC50 of 390 nM, representing a 3.2-fold improvement over its closest structural analog SU5416 (semaxanib), which bears a 3,5-dimethyl substitution on the pyrrole ring and exhibits an IC50 of 1.23 µM against the same target . Both compounds were evaluated under comparable biochemical conditions measuring inhibition of tyrosine phosphorylation on the isolated Flk-1 kinase domain [1]. This potency advantage is structurally attributable to the absence of steric bulk at the pyrrole 3- and 5-positions in Oxindole I, which permits deeper occupancy of the ATP-binding pocket hydrophobic region compared to the dimethyl-substituted SU5416 [2].
| Evidence Dimension | VEGFR Flk-1 tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 390 nM (0.39 µM) |
| Comparator Or Baseline | SU5416 (Semaxanib; 3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene)-1,3-dihydro-indol-2-one): IC50 = 1,230 nM (1.23 µM) |
| Quantified Difference | Oxindole I is 3.2-fold more potent (1,230 nM / 390 nM) |
| Conditions | Biochemical enzyme inhibition assay measuring tyrosine phosphorylation on murine VEGF receptor Flk-1 RTK; recombinant Flk-1 kinase domain, pH 7.5, 22 °C, ATP at Km concentration |
Why This Matters
For angiogenesis-focused research programs, Oxindole I provides a wider experimental window at lower compound concentrations than SU5416, reducing the risk of off-target effects that emerge at the micromolar concentrations required for SU5416 to achieve equivalent Flk-1 target engagement.
- [1] BindingDB Entry BDBM17015. Affinity Data: IC50 = 390 nM; Assay: Inhibition of tyrosine phosphorylation on murine VEGF receptor (FLK-1 RTK). Curated by ChEMBL from Sugen Inc. primary data. View Source
- [2] Sun, L.; Tran, N.; Tang, F.; App, H.; Hirth, P.; McMahon, G.; Tang, C. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 1999, 42(25), 5120–5130. View Source
